molecular formula C9H8BrN3 B1585749 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole CAS No. 58419-69-5

1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole

Cat. No. B1585749
CAS RN: 58419-69-5
M. Wt: 238.08 g/mol
InChI Key: NOUAEJFAVOHNSY-UHFFFAOYSA-N
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Description

“1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole” is an organic compound. It’s a trifunctional building block that contains a bromine synthetic handle .


Synthesis Analysis

The synthesis of compounds similar to “1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole” involves various methods. For instance, the catalytic protodeboronation of pinacol boronic esters has been reported . Another method involves the reaction of α-bromomethyl ketones and aldehydes with ethyl cyanoacetate and malononitrile in the presence of BrCN .


Molecular Structure Analysis

The molecular structure of “1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole” can be analyzed using various techniques. For instance, the ChemSpider database provides information about the molecular formula, average mass, and monoisotopic mass of similar compounds .


Chemical Reactions Analysis

The chemical reactions involving “1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole” can be complex. For instance, the substitution of the bromine-containing 1,3,4-oxadiazoles has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole” include its state (solid), appearance (off-white), and solubility (slightly soluble in chloroform and methanol). It has a melting point range of 81 - 83 °C .

Scientific Research Applications

Antimicrobial Studies

1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole and its derivatives have been studied for their antimicrobial properties. Research shows that introducing alkyl, alkoxy, and halogen substituents into 1,2,4-triazole compounds can enhance their pharmacological properties, including antimicrobial activity. Halogen-substituted compounds, in particular, have shown promising results as antimicrobial agents (Desabattina, 2014).

Anti-proliferative and Urease Inhibitory Activities

The synthesis of 1,2,4-triazole derivatives has also been explored for their potential in inhibiting urease and anti-proliferative activities. Specific compounds within this class have shown promising results as urease inhibitors and for their anti-proliferative properties, suggesting potential applications in medical research and drug development (Ali et al., 2022).

Chemical Synthesis and Structural Analysis

The 1,2,4-triazole framework serves as a base for synthesizing various heterocyclic compounds. These compounds, including those with 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole, are of interest due to their potential coordination modes with metal ions, which may lead to applications in molecular-based memory devices, displays, and optical switches. Structural analysis and synthesis methods of these derivatives are crucial for understanding their properties and potential applications (Şahin et al., 2008).

Catalytic Applications

1,2,3-Triazole derivatives, related to 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole, have been used in the synthesis of catalysts. These catalysts have shown efficiency in various chemical reactions, including oxidation and transfer hydrogenation processes. The exploration of these compounds in catalysis highlights their versatility and potential utility in industrial and synthetic chemistry applications (Saleem et al., 2013).

Thermal Stability and Acoustic Fingerprint Spectra

Studies on the thermal stability and acoustic fingerprint spectra of 1,2,4-triazoles have provided insights into their characteristic behavior as propellants and explosives for rocket fuels. The bond lengths of chemical substituents in these compounds significantly impact their thermal stability, making them subjects of interest in materials science, particularly in the field of energetic materials (Rao et al., 2016).

Antifungal Activity

The 1,2,4-triazole derivatives, including those structurally similar to 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole, have been investigated for their antifungal properties. Research has shown that modifying these compounds can result in significant antifungal effects. This highlights the potential of these derivatives in developing new antifungal agents and contributes to the broader field of pharmaceutical research (Safonov & Panasenko, 2022).

Safety And Hazards

“1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole” is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation. It should be handled with care, using protective equipment and adequate ventilation .

properties

IUPAC Name

1-[4-(bromomethyl)phenyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-5-8-1-3-9(4-2-8)13-7-11-6-12-13/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUAEJFAVOHNSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380122
Record name 1-[4-(Bromomethyl)phenyl]-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole

CAS RN

58419-69-5
Record name 1-[4-(Bromomethyl)phenyl]-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DY Maeda, AM Peck, AD Schuler… - Journal of Medicinal …, 2014 - ACS Publications
The G protein-coupled chemokine receptors CXCR1 and CXCR2 play key roles in inflammatory diseases and carcinogenesis. In inflammation, they activate and recruit …
Number of citations: 34 pubs.acs.org
A Goeminne, M Berg, M McNaughton, G Bal… - Bioorganic & medicinal …, 2008 - Elsevier
A key enzyme within the purine salvage pathway of parasites, nucleoside hydrolase, is proposed as a good target for new antiparasitic drugs. We have developed N-arylmethyl-…
Number of citations: 37 www.sciencedirect.com
E Specker, R Wesolowski, A Schütz… - Journal of Medicinal …, 2023 - ACS Publications
Tryptophan hydroxylases catalyze the first and rate-limiting step in the biosynthesis of serotonin, a well-known neurotransmitter that plays an important role in multiple physiological …
Number of citations: 5 pubs.acs.org

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